molecular formula C7H5ClN2O2 B095781 5-Chloro-4-methoxy-2,1,3-benzoxadiazole CAS No. 19155-72-7

5-Chloro-4-methoxy-2,1,3-benzoxadiazole

Cat. No.: B095781
CAS No.: 19155-72-7
M. Wt: 184.58 g/mol
InChI Key: RGWCOELADYGZAI-UHFFFAOYSA-N
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Description

5-Chloro-4-methoxy-2,1,3-benzoxadiazole is a heterocyclic compound featuring a benzoxadiazole core substituted with chlorine at position 5 and a methoxy group at position 4. Benzoxadiazole derivatives are notable for their electron-deficient aromatic systems, making them valuable in materials science, fluorescent probes, and medicinal chemistry . The chloro and methoxy substituents likely influence its electronic properties, solubility, and biological interactions, as inferred from related compounds.

Properties

CAS No.

19155-72-7

Molecular Formula

C7H5ClN2O2

Molecular Weight

184.58 g/mol

IUPAC Name

5-chloro-4-methoxy-2,1,3-benzoxadiazole

InChI

InChI=1S/C7H5ClN2O2/c1-11-7-4(8)2-3-5-6(7)10-12-9-5/h2-3H,1H3

InChI Key

RGWCOELADYGZAI-UHFFFAOYSA-N

SMILES

COC1=C(C=CC2=NON=C21)Cl

Canonical SMILES

COC1=C(C=CC2=NON=C21)Cl

Synonyms

5-Chloro-4-methoxybenzofurazane

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Benzoxadiazole Derivatives

5-Chloro-4-nitro-2,1,3-benzoxadiazole

  • Structure : Nitro group at position 4 instead of methoxy.
  • Properties : Higher logP (2.79) due to the nitro group’s electron-withdrawing nature, enhancing electrophilic reactivity. Molecular weight: 199.55 g/mol .
  • Applications : Used as an electrophilic tag in protein labeling and enzyme inhibition studies.

4-Chloro-7-nitro-1,2,3-benzoxadiazole

  • Structure : Chloro at position 4 and nitro at position 7.
  • Applications : Acts as a glutathione S-transferase (GST) inhibitor, with studies showing its role in herbicide resistance mechanisms .

7-Nitro-1,2,3-benzoxadiazole (NBD)

  • Structure : Nitro group at position 7.
  • Applications : A polarity-sensitive fluorescent dye used in temperature and pH probes .

Benzothiadiazole Derivatives

5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiadiazole Structure: Benzothiadiazole core with chloro and methoxy substituents.

4-Amino-5-chloro-2,1,3-benzothiadiazole Structure: Amino and chloro substituents. Applications: A pharmaceutical impurity related to the muscle relaxant Tizanidine .

Table 1: Key Properties of Benzoxadiazole and Related Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Applications Biological Activity Reference
5-Chloro-4-methoxy-2,1,3-benzoxadiazole C₇H₄ClN₃O₂ 199.58 (hypothetical) ~2.5* Sensors, enzyme inhibition Inferred antimicrobial
5-Chloro-4-nitro-2,1,3-benzoxadiazole C₆H₂ClN₃O₃ 199.55 2.79 Electrophilic tagging Enzyme inhibitor
4-Chloro-7-nitro-1,2,3-benzoxadiazole C₆H₂ClN₃O₃ 199.55 GST inhibition Herbicide resistance studies
NBD (7-nitro-1,2,3-benzoxadiazole) C₆H₃N₃O₃ 165.11 Fluorescent probes Polarity/pH sensing
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiadiazole C₁₄H₁₀ClNOS 283.75 Bioactive heterocycles Antimicrobial, anticancer
4-Amino-5-chloro-2,1,3-benzothiadiazole C₆H₄ClN₃S 185.63 Pharmaceutical impurity Muscle relaxant-related

*Estimated based on substituent contributions.

Key Findings:
  • Substituent Effects: Nitro groups enhance electrophilic reactivity and fluorescence but reduce solubility (e.g., NBD derivatives ). Chloro substituents contribute to steric and electronic effects, influencing enzyme inhibition (e.g., GST inhibitors ).
  • Heterocycle Comparison :

    • Benzoxadiazoles (O-based) are more electron-deficient than benzothiadiazoles (S-based), affecting their use in optoelectronics and sensor design .
    • Sulfur in benzothiadiazoles enhances π-conjugation and stability in biological environments .
  • Biological Activity :

    • Nitro-substituted benzoxadiazoles are potent enzyme inhibitors (e.g., GST ), while methoxy derivatives may target microbial pathways .

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